![molecular formula C17H18N2O2 B7492224 [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7492224.png)
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential as a pharmacological agent. MPMP is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has been studied for its potential use as an analgesic and anesthetic agent, as well as its effects on the central nervous system.
作用机制
The mechanism of action of [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone involves the inhibition of voltage-gated sodium channels. This inhibition leads to a decrease in the excitability of neurons, resulting in a reduction in pain perception and anesthetic effects. [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has also been shown to have effects on other ion channels, such as calcium and potassium channels, which may contribute to its overall pharmacological effects.
Biochemical and Physiological Effects:
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has been shown to have a number of biochemical and physiological effects, including analgesic, anesthetic, and anticonvulsant effects. It has also been shown to have effects on neurotransmitter release and reuptake, which may contribute to its overall pharmacological effects. [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has been studied in animal models of pain, anesthesia, and epilepsy, with promising results in all areas.
实验室实验的优点和局限性
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has a number of advantages for use in laboratory experiments, including its high purity and potency. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are a number of future directions for research on [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone, including its potential use as an analgesic, anesthetic, and anticonvulsant agent. Further studies are needed to determine its safety and efficacy in humans, as well as its potential for use in combination with other pharmacological agents. Additionally, research is needed to determine the optimal dosing and administration of [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone for various applications.
合成方法
The synthesis of [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone involves the reaction of 3-methoxyphenylacetonitrile with pyridine-4-carboxaldehyde in the presence of sodium hydride and a catalytic amount of acetic acid. The resulting product is then reduced with sodium borohydride to yield [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone. The synthesis process has been optimized for high yield and purity, making [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone an attractive compound for research purposes.
科学研究应用
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has been studied extensively for its potential use as an analgesic and anesthetic agent. It has been shown to have potent analgesic effects in animal models of pain, with a mechanism of action that involves the inhibition of voltage-gated sodium channels. [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has also been studied for its potential use as an anesthetic agent, with promising results in animal models of anesthesia.
属性
IUPAC Name |
[2-(3-methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-15-5-2-4-14(12-15)16-6-3-11-19(16)17(20)13-7-9-18-10-8-13/h2,4-5,7-10,12,16H,3,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAUTWGPMKFZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,5-Dimethylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492146.png)
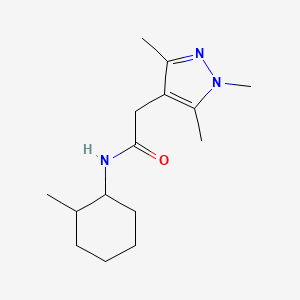
![[4-(1H-indol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7492162.png)
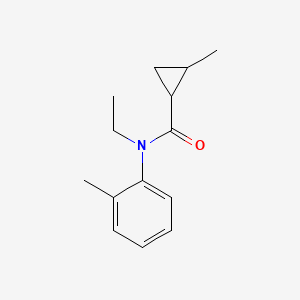
![1-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]urea](/img/structure/B7492186.png)
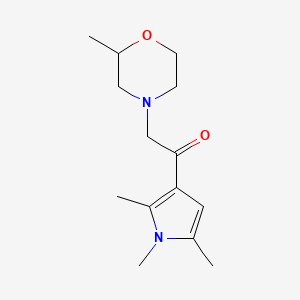
![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea](/img/structure/B7492201.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7492205.png)

![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea](/img/structure/B7492221.png)
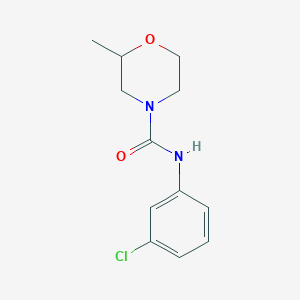
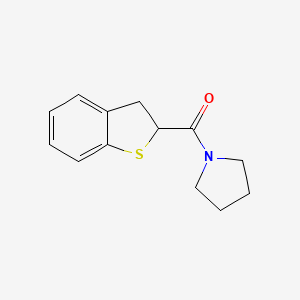

![N-[6-(dimethylamino)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7492242.png)